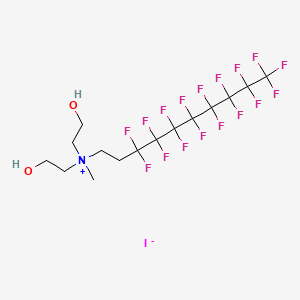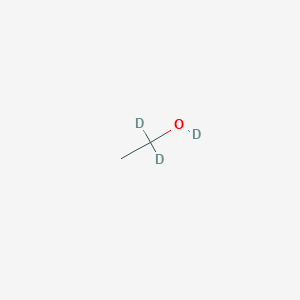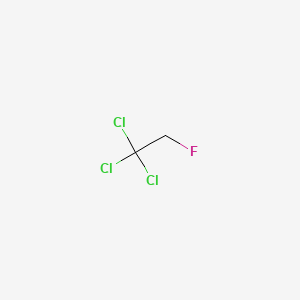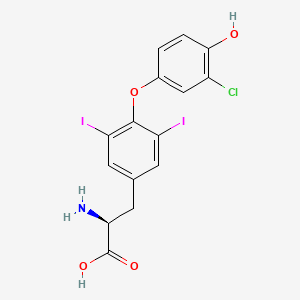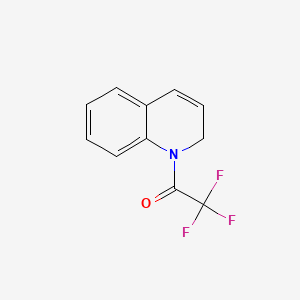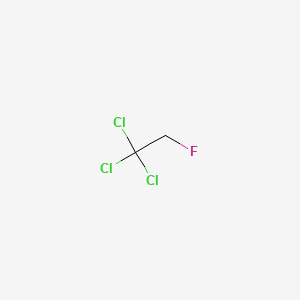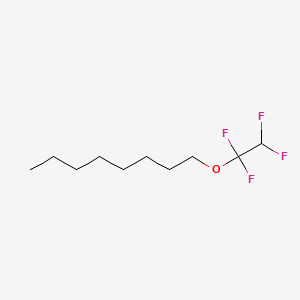
Ether, octyl 1,1,2,2-tetrafluoroethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ether, octyl 1,1,2,2-tetrafluoroethyl, also known as 1,1,2,2-tetrafluoroethyl octyl ether, is a fluorinated ether compound. It is characterized by the presence of both fluorine and ether functional groups, which impart unique chemical and physical properties. This compound is of interest in various scientific and industrial applications due to its stability, low reactivity, and ability to act as a solvent or additive in specialized formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ether, octyl 1,1,2,2-tetrafluoroethyl typically involves the reaction of 1,1,2,2-tetrafluoroethanol with octanol in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the ether linkage. The reaction conditions generally include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction completion.
Purification: Distillation or recrystallization to obtain high-purity product.
Quality Control: Analytical techniques such as gas chromatography to ensure product consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ether, octyl 1,1,2,2-tetrafluoroethyl undergoes various chemical reactions, including:
Oxidation: Resistant to oxidation due to the presence of fluorine atoms.
Reduction: Generally inert to reduction under standard conditions.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizers like potassium permanganate or chromic acid, though the compound is relatively resistant.
Reducing Agents: Lithium aluminum hydride or sodium borohydride, though typically inert.
Substitution Reagents: Alkyl halides or other nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Minimal products due to resistance.
Reduction: Minimal products due to inertness.
Substitution: Formation of new ether derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ether, octyl 1,1,2,2-tetrafluoroethyl has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and low reactivity.
Biology: Employed in the formulation of biological assays where non-reactive solvents are required.
Medicine: Investigated for use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and lubricants where fluorinated compounds are advantageous.
Mécanisme D'action
The mechanism of action of ether, octyl 1,1,2,2-tetrafluoroethyl involves its interaction with molecular targets through its ether and fluorine functional groups. The fluorine atoms provide stability and resistance to metabolic degradation, while the ether linkage allows for solubility and miscibility with various compounds. The compound can interact with lipid membranes, enhancing permeability and facilitating the transport of other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl ethyl ether
- 1,1,2,2-Tetrafluoroethyl methyl ether
- 1,1,2,2-Tetrafluoroethyl propyl ether
Uniqueness
Ether, octyl 1,1,2,2-tetrafluoroethyl is unique due to its longer alkyl chain (octyl group), which imparts different solubility and physical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring specific solvent characteristics and stability.
Propriétés
Numéro CAS |
30719-68-7 |
|---|---|
Formule moléculaire |
C10H18F4O |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
1-(1,1,2,2-tetrafluoroethoxy)octane |
InChI |
InChI=1S/C10H18F4O/c1-2-3-4-5-6-7-8-15-10(13,14)9(11)12/h9H,2-8H2,1H3 |
Clé InChI |
TWTXQRINZHHWMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


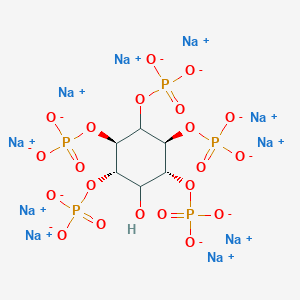
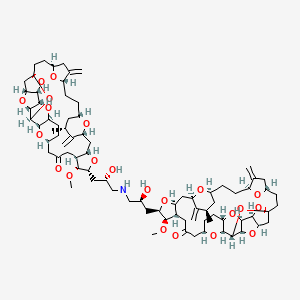
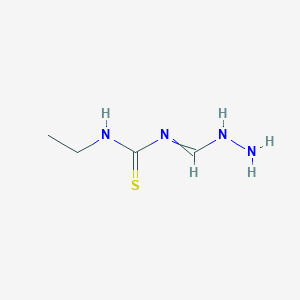
![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)
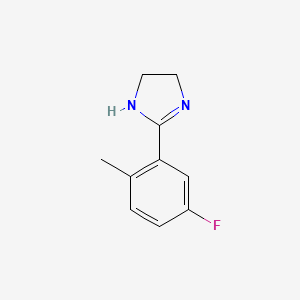
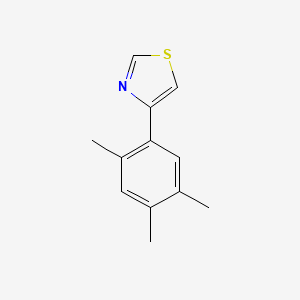

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
